![molecular formula C7H14ClN B1294599 3-(Chloromethyl)-1-methylpiperidine CAS No. 52694-50-5](/img/structure/B1294599.png)
3-(Chloromethyl)-1-methylpiperidine
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the role or use of the compound in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic techniques and computational methods .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .
Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .
Scientific Research Applications
Hypercrosslinked Polymers (HCPs) Synthesis
3-(Chloromethyl)-1-methylpiperidine: is utilized in the synthesis of Hypercrosslinked Polymers (HCPs) . HCPs are a class of porous materials with high surface areas and good porosity, which are synthesized through Friedel-Crafts reactions . These polymers are used for environmental pollution control, catalysis, and energy storage due to their efficient adsorption properties and chemical stability .
Drug Delivery Systems
In the field of drug delivery , 3-(Chloromethyl)-1-methylpiperidine can be involved in the creation of advanced drug delivery systems. It can contribute to the synthesis of polymers that form part of the drug carriers, enhancing the targeted delivery and controlled release of pharmaceuticals .
Catalysis
This compound plays a role in catalysis , particularly in the development of catalysts for chemical reactions. It can be used to synthesize catalysts that facilitate various chemical transformations, including the production of fine chemicals and pharmaceuticals .
Gas Storage
Research indicates that materials synthesized using 3-(Chloromethyl)-1-methylpiperidine can be applied in gas storage technologies. These materials can store gases like hydrogen and methane, which is crucial for energy applications and addressing the energy crisis .
Sensing Technologies
The compound is also significant in the synthesis of materials for sensing technologies . These materials can be used in the development of sensors for detecting environmental pollutants, gases, or biological markers .
Chromatographic Separations
Lastly, 3-(Chloromethyl)-1-methylpiperidine can be used to create materials that aid in chromatographic separations . These materials are essential in analytical chemistry for separating complex mixtures, which is vital in environmental analysis and food safety .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIFAAVWJZLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967136 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-methylpiperidine | |
CAS RN |
52694-50-5 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52694-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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